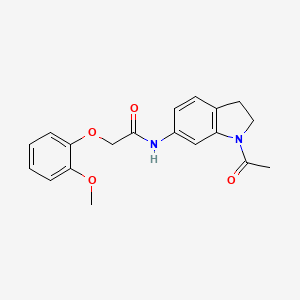
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methoxyphenoxy)acetamide, commonly referred to as MPA, is a small molecule that has garnered significant attention in the scientific community due to its unique properties and potential applications. MPA has been studied for its ability to modulate a variety of biological processes and has been used in a number of different scientific research applications.
科学研究应用
MPA has been widely studied for its potential role in a variety of scientific research applications. It has been used in the study of cell signaling pathways, and has been shown to modulate a variety of biochemical and physiological processes. MPA has also been studied for its potential to modulate the activity of enzymes and receptors, and has been shown to have neuroprotective effects. Additionally, MPA has been studied for its potential role in cancer research, and has been shown to be effective in the treatment of certain types of cancer.
作用机制
The exact mechanism of action of MPA is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors. Specifically, MPA has been shown to bind to and activate the PPAR-γ receptor, which is involved in the regulation of glucose and lipid metabolism. Additionally, MPA has been shown to modulate the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and other neurotransmitters.
Biochemical and Physiological Effects
MPA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and receptors involved in the regulation of glucose and lipid metabolism, as well as the synthesis of dopamine and other neurotransmitters. Additionally, MPA has been shown to have anti-inflammatory effects and has been studied for its potential role in the treatment of certain types of cancer.
实验室实验的优点和局限性
MPA is a relatively small molecule, which makes it easy to synthesize and use in lab experiments. Additionally, MPA is relatively stable and can be stored for long periods of time. However, MPA is also a relatively expensive compound, which can limit its use in certain experiments. Additionally, there is still a lack of knowledge about the exact mechanism of action of MPA, which can make it difficult to accurately interpret the results of experiments.
未来方向
There are numerous potential future directions for research on MPA. One potential direction is to further explore the biochemical and physiological effects of MPA, as well as its potential role in the treatment of certain types of cancer. Additionally, further research could be done to explore the exact mechanism of action of MPA, and to better understand how it modulates the activity of enzymes and receptors. Additionally, further research could be done to explore the potential applications of MPA in other areas, such as drug delivery and drug targeting. Finally, further research could be done to explore the potential of MPA as a therapeutic agent for a variety of diseases and disorders.
合成方法
MPA can be synthesized in a variety of ways, but the most common method involves the reaction of indole-6-carboxylic acid with 2-methoxyphenol in the presence of pyridine and acetic anhydride. This reaction results in the formation of MPA and a byproduct, pyridine. The reaction can be carried out at room temperature for several hours and yields a yield of approximately 70%.
属性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)21-10-9-14-7-8-15(11-16(14)21)20-19(23)12-25-18-6-4-3-5-17(18)24-2/h3-8,11H,9-10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSYZYIPBHRDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


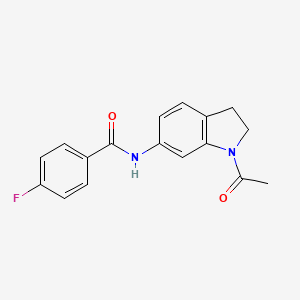



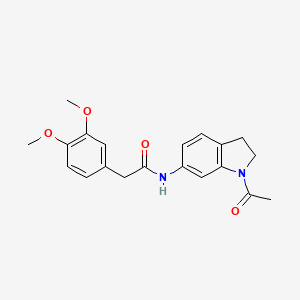
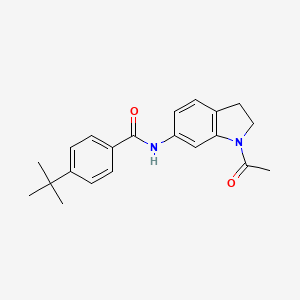


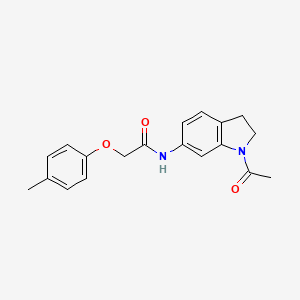
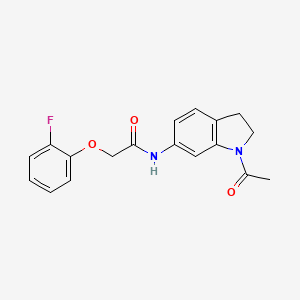
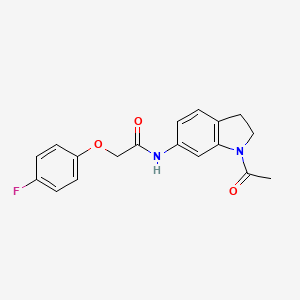
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536452.png)
